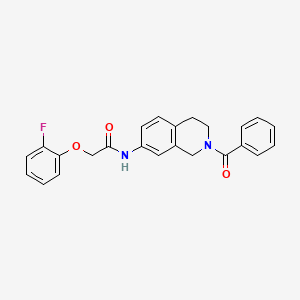

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide

Description

N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound characterized by a tetrahydroisoquinoline core substituted with a benzoyl group at position 2 and a 2-fluorophenoxy acetamide moiety at position 5.

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3/c25-21-8-4-5-9-22(21)30-16-23(28)26-20-11-10-17-12-13-27(15-19(17)14-20)24(29)18-6-2-1-3-7-18/h1-11,14H,12-13,15-16H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSULXZATJMCJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the benzoyl group, and the attachment of the fluorophenoxyacetamide moiety. Common synthetic routes may include:

Formation of Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

Introduction of Benzoyl Group: Benzoylation can be performed using benzoyl chloride in the presence of a base such as pyridine.

Attachment of Fluorophenoxyacetamide Moiety: This step may involve the reaction of the intermediate with 2-fluorophenoxyacetic acid or its derivatives under amide coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the tetrahydroisoquinoline moiety to form isoquinoline derivatives.

Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, potentially leading to alcohol derivatives.

Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide would depend on its specific biological targets and pathways. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Tetrahydroisoquinoline Derivatives

- N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (): This compound features a sulfonamide group at position 6 and a trifluoroacetyl substituent, contrasting with the acetamide and benzoyl groups in the target compound.

- N-(2,3-Dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide (): Substituted with a 2-fluorobenzyl group and a 1-oxo moiety, this analog shares the tetrahydroisoquinoline core but differs in substituent positioning. The 2-fluorobenzyl group may confer distinct steric interactions compared to the benzoyl group in the target compound .

Phenoxy Acetamide Derivatives ( and )

- N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30): Features a 4-butyryl-2-fluorophenoxy group and an n-butylamine substituent.

- WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl) acetamide): A synthetic auxin agonist with a triazole substituent. The chloro and methyl groups in the phenoxy ring contrast with the target’s fluorine substituent, highlighting the role of halogen electronegativity in biological activity .

Table 1: Key Properties of Selected Analogues

Key Observations:

- Synthetic Efficiency : Compound 30 (82% yield) demonstrates higher efficiency compared to 31 (54%) and 32 (51%), likely due to the simpler n-butylamine substituent .

- Melting Points : Higher melting points (e.g., 84°C for compound 31) correlate with polar hydroxyl-containing substituents, suggesting increased crystalline stability .

- Rf Values : Lower Rf values (e.g., 0.28 for compound 31) indicate greater polarity, consistent with hydroxyl groups .

Functional Group Impact on Activity

- Fluorine Substituents : The target’s ortho-fluorine may enhance metabolic stability compared to para-substituted analogs (e.g., compound 30) due to reduced susceptibility to enzymatic oxidation .

- Benzoyl vs.

- Auxin Agonists (): Phenoxy acetamide derivatives like WH7 and compound 533 prioritize chlorine or methyl groups for auxin receptor binding, whereas fluorine in the target compound may redirect activity toward non-auxin targets .

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound derived from the tetrahydroisoquinoline class of organic molecules. Its unique structure, characterized by a benzoyl group and a fluorophenoxy moiety attached to an acetamide functional group, suggests potential biological activities that are being explored in medicinal chemistry. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C19H22FNO3

- Molecular Weight : Approximately 335.38 g/mol

The structural complexity allows for various interactions within biological systems, which is critical for its potential therapeutic applications.

1. Antimicrobial Activity

Compounds within the tetrahydroisoquinoline family have shown promise as antimicrobial agents. Preliminary studies suggest that this compound could potentially exhibit similar activities against various pathogens due to its structural features.

2. Anti-inflammatory Properties

Research indicates that derivatives of tetrahydroisoquinoline can inhibit inflammatory pathways by modulating nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. This suggests a potential for this compound to act as an anti-inflammatory agent .

3. Neuroprotective Effects

Given the presence of the tetrahydroisoquinoline core, there is potential for neuroprotective effects against neurodegenerative diseases. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| N-(2-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide | Fluorophenyl substitution | Antimicrobial activity |

| N-(2-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-propane-1-sulfonamide | Sulfonamide group | Anti-inflammatory effects |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | Different substitution pattern | Neuroprotective properties |

This comparative analysis highlights how variations in substituents can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Though specific case studies on this compound are scarce, research on related compounds has provided insights into their pharmacological profiles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.